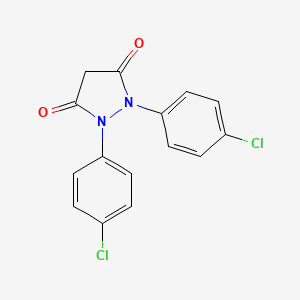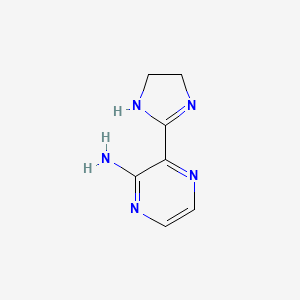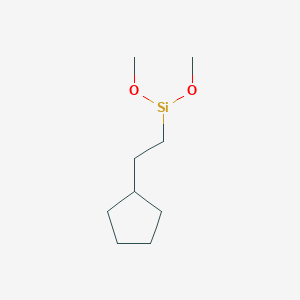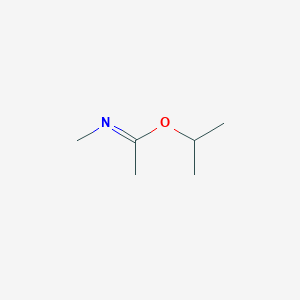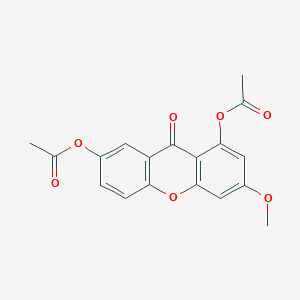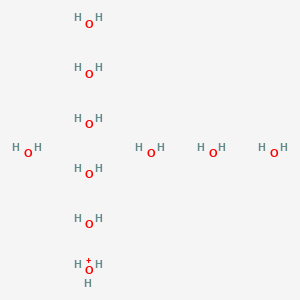phosphanium perchlorate CAS No. 154959-51-0](/img/structure/B14270729.png)
[2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethyl](triphenyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is a complex organic compound with a unique structure that combines a tetrazole ring, a phosphonium group, and a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The resulting tetrazole is then reacted with a suitable aldehyde to form the intermediate compound. This intermediate is further reacted with triphenylphosphine and perchloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is used as a reagent in organic synthesis. It can act as a catalyst or a precursor for the synthesis of other complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-oxo-1-(5-methyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate
- 2-Amino-2-oxo-1-(5-ethyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate
Uniqueness
Compared to similar compounds, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate has a unique phenyl group attached to the tetrazole ring. This structural feature enhances its reactivity and specificity, making it more effective in certain applications.
Propiedades
Número CAS |
154959-51-0 |
|---|---|
Fórmula molecular |
C27H23ClN5O5P |
Peso molecular |
563.9 g/mol |
Nombre IUPAC |
[2-amino-2-oxo-1-(5-phenyltetrazol-1-yl)ethyl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H22N5OP.ClHO4/c28-25(33)27(32-26(29-30-31-32)21-13-5-1-6-14-21)34(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,27H,(H-,28,33);(H,2,3,4,5) |
Clave InChI |
JNNOGOIHWYSYFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=NN2C(C(=O)N)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)

![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
